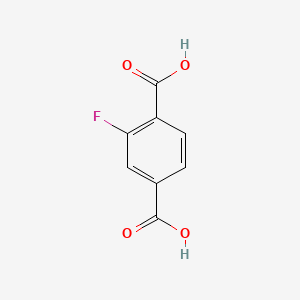

2-Fluoroterephthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127031. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWKPDBHJFNMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192308 | |

| Record name | 2-Fluoroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3906-87-4 | |

| Record name | 2-Fluoro-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3906-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003906874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3906-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoroterephthalic Acid (CAS 3906-87-4): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Fluorinated Building Block

2-Fluoroterephthalic acid, with the CAS number 3906-87-4, is a fluorinated aromatic dicarboxylic acid that has garnered interest in various scientific fields, particularly in materials science and as a potential building block in medicinal chemistry. Its unique structural features, including the presence of a fluorine atom on the benzene ring, impart distinct physicochemical properties that make it a valuable synthon for the design of novel materials and bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe use in a research and development setting. The key data for this compound are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3906-87-4 | [1][2] |

| Molecular Formula | C₈H₅FO₄ | [2] |

| Molecular Weight | 184.12 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | |

| Purity | Typically >95% | |

| Storage Temperature | Room Temperature |

Identifiers

| Identifier Type | Identifier | Source |

| InChI | InChI=1S/C8H5FO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | [2] |

| InChIKey | YUWKPDBHJFNMAD-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1C(=O)O)F)C(=O)O | [2] |

Safety and Hazard Information

This compound should be handled with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Oxidation of 2-Fluoro-p-xylene

A logical precursor for the synthesis of this compound is 2-fluoro-p-xylene. The synthesis would involve the oxidation of the two methyl groups on the benzene ring to carboxylic acids.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for the Oxidation of Substituted Xylenes

This protocol is a generalized procedure based on the oxidation of p-xylene to terephthalic acid and can be adapted for the synthesis of this compound from 2-fluoro-p-xylene.[3][4][5][6]

Materials:

-

2-Fluoro-p-xylene

-

Acetic acid (solvent)

-

Cobalt(II) acetate tetrahydrate (catalyst)

-

Manganese(II) acetate tetrahydrate (catalyst)

-

Sodium bromide (promoter)

-

Pressurized reaction vessel (autoclave)

-

Oxygen or compressed air source

Procedure:

-

Reaction Setup: In a high-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls, charge 2-fluoro-p-xylene and glacial acetic acid.

-

Catalyst Addition: Add the catalyst system, typically a mixture of cobalt(II) acetate and manganese(II) acetate, along with a bromide source such as sodium bromide.

-

Reaction Conditions: Seal the reactor and pressurize it with compressed air or a mixture of oxygen and an inert gas. Heat the mixture to a temperature typically in the range of 175-225 °C. The pressure is generally maintained between 15 and 30 atm.

-

Reaction Monitoring: The reaction progress can be monitored by observing the oxygen uptake.

-

Work-up: After the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess pressure. The crude this compound will precipitate out of the acetic acid solution.

-

Purification: The solid product is collected by filtration, washed with fresh acetic acid and then with water to remove any residual catalysts and solvent. Further purification can be achieved by recrystallization from a suitable solvent.

Note: This is a generalized protocol and the specific reaction conditions (temperature, pressure, catalyst loading, and reaction time) would need to be optimized for the synthesis of this compound.

Caption: Experimental workflow for xylene oxidation.

Applications in Research and Development

The introduction of a fluorine atom into an organic molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions.[1][7][8][9][10][11][12] These modifications are of great interest in both materials science and drug discovery.

Materials Science: A Linker for Metal-Organic Frameworks (MOFs)

Terephthalic acid and its derivatives are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The fluorine atom in this compound can influence the resulting MOF's properties, such as its porosity, stability, and affinity for certain guest molecules. The electron-withdrawing nature of fluorine can affect the coordination chemistry with the metal nodes and the overall electronic environment of the framework.

Caption: Formation of a MOF with this compound.

Drug Development: A Potential Scaffold for Bioactive Molecules

While specific biological activity data for this compound is not extensively reported in the public domain, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][7][8][9][10][11][12] The fluorine atom can:

-

Enhance Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[9]

-

Improve Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1][7]

-

Modulate Physicochemical Properties: Fluorination can alter a molecule's pKa, lipophilicity, and membrane permeability, which can improve its pharmacokinetic profile.[8]

Given these properties, this compound represents a valuable starting material for the synthesis of novel drug candidates. Its two carboxylic acid groups provide handles for further chemical modification and derivatization to create a library of compounds for biological screening.

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific studies detailing the interaction of this compound with particular signaling pathways. However, the general principles of how small fluorinated aromatic molecules can influence cellular signaling are relevant for future research.

The introduction of fluorine can alter the conformation and electronic distribution of a molecule, potentially leading to selective interactions with protein binding pockets, including those of enzymes and receptors.[9][13][14] For instance, fluorinated analogs of natural ligands can act as competitive inhibitors or allosteric modulators of their target proteins.

Future research could explore the effects of this compound and its derivatives on various signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders. A hypothetical workflow for such an investigation is presented below.

Caption: Workflow for investigating biological activity.

Conclusion

This compound is a valuable chemical entity with established and potential applications in both materials science and drug discovery. Its synthesis, while not described in exhaustive detail in publicly available literature, can be reasonably achieved through the oxidation of 2-fluoro-p-xylene. The presence of the fluorine atom imparts unique properties that make it an attractive building block for the creation of novel MOFs with tailored characteristics. Furthermore, for drug development professionals, this compound serves as a promising scaffold for the design of new therapeutic agents, leveraging the well-documented benefits of fluorine incorporation in bioactive molecules. Further research into the biological activities and potential signaling pathway interactions of this compound and its derivatives is warranted and could lead to the discovery of novel materials and therapeutics.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. This compound | C8H5FO4 | CID 77511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3139452A - Oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-1,4-benzenedicarboxylic Acid

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-Fluoro-1,4-benzenedicarboxylic acid, also known as 2-fluoroterephthalic acid. This document is intended for researchers, scientists, and drug development professionals interested in the utilization of this fluorinated aromatic compound.

Core Properties

2-Fluoro-1,4-benzenedicarboxylic acid is a white to off-white solid organic compound.[1] Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a fluorine atom at position 2. This substitution pattern imparts specific chemical and physical properties that make it a valuable building block in various fields of chemical synthesis.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅FO₄ | [2] |

| Molecular Weight | 184.12 g/mol | [2] |

| CAS Number | 3906-87-4 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 330 °C | |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| Predicted pKa | Strong acid (exact value not determined) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Fluoro-1,4-benzenedicarboxylic acid.

Mass Spectrometry (GC-MS): The mass spectrum of 2-Fluoro-1,4-benzenedicarboxylic acid shows a molecular ion peak (M+) at m/z 184. Key fragment ions are observed at m/z 167 (corresponding to the loss of a hydroxyl group) and m/z 83.[2]

Infrared (IR) Spectroscopy: While a detailed experimental spectrum with peak assignments for 2-fluoro-1,4-benzenedicarboxylic acid is not available, the IR spectrum is expected to exhibit characteristic absorptions for the functional groups present. These would include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.

-

C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental ¹H and ¹³C NMR spectra for 2-fluoro-1,4-benzenedicarboxylic acid are not readily available in the searched literature. However, predicted spectra and data from similar compounds can provide an estimation of the expected chemical shifts and coupling patterns.

Synthesis and Purification

Synthesis Protocol

A common route for the synthesis of fluorinated aromatic carboxylic acids involves the oxidation of the corresponding alkyl-substituted precursors. A plausible synthesis for 2-fluoro-1,4-benzenedicarboxylic acid starts from 2-fluoro-p-xylene. The following is a generalized experimental protocol based on similar preparations.

Reaction: Oxidation of 2-fluoro-p-xylene.

Materials:

-

2-fluoro-p-xylene

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃) (for workup)

-

Hydrochloric acid (HCl) (for acidification)

Procedure:

-

A mixture of 2-fluoro-p-xylene and water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Potassium permanganate is added portion-wise to the stirred mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the purple color of the permanganate has disappeared.

-

After cooling to room temperature, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) precipitate.

-

The filtrate is cooled in an ice bath, and excess permanganate is destroyed by the careful addition of sodium bisulfite.

-

The solution is then acidified with concentrated hydrochloric acid to precipitate the crude 2-fluoro-1,4-benzenedicarboxylic acid.

-

The white precipitate is collected by vacuum filtration, washed with cold water, and dried.

Caption: General workflow for the synthesis of 2-fluoro-1,4-benzenedicarboxylic acid.

Purification Protocol

Recrystallization is a standard method for the purification of solid organic compounds like 2-fluoro-1,4-benzenedicarboxylic acid. The choice of solvent is critical for effective purification.

Solvent Selection: Given its polar nature, water is a suitable solvent for the recrystallization of 2-fluoro-1,4-benzenedicarboxylic acid. Its solubility is expected to be significantly higher in hot water than in cold water.

Procedure:

-

The crude 2-fluoro-1,4-benzenedicarboxylic acid is placed in an Erlenmeyer flask.

-

A minimum amount of hot deionized water is added to dissolve the solid completely. The solution should be heated to near boiling.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

The hot, clear filtrate is allowed to cool slowly to room temperature.

-

Crystal formation should occur as the solution cools. The flask can then be placed in an ice bath to maximize crystal yield.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold water, and dried under vacuum.

Caption: General workflow for the purification by recrystallization.

Applications in Research and Development

Metal-Organic Frameworks (MOFs)

2-Fluoro-1,4-benzenedicarboxylic acid serves as a valuable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The fluorine substituent can influence the electronic properties and the porosity of the resulting framework, potentially leading to materials with enhanced gas storage, separation, or catalytic capabilities.

General Synthesis Protocol for a MOF using 2-Fluoro-1,4-benzenedicarboxylic Acid:

Materials:

-

2-Fluoro-1,4-benzenedicarboxylic acid (linker)

-

A metal salt (e.g., Zinc nitrate, Copper nitrate)

-

A high-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

Procedure:

-

The metal salt and 2-fluoro-1,4-benzenedicarboxylic acid are dissolved in the solvent in a solvothermal reaction vessel.

-

The vessel is sealed and heated in an oven at a specific temperature (typically between 80-150 °C) for a period ranging from several hours to days.

-

During this time, crystals of the MOF will form.

-

After cooling to room temperature, the crystals are collected by filtration or centrifugation.

-

The collected crystals are washed with fresh solvent to remove any unreacted starting materials and then dried.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroterephthalic acid is a fluorinated aromatic dicarboxylic acid that holds significant interest as a building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the terephthalic acid scaffold can profoundly influence the physicochemical properties of resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic routes to this compound, offering detailed experimental protocols for plausible synthetic pathways, quantitative data where available in the literature for analogous compounds, and visualizations to aid in understanding the chemical transformations.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed strategies for analogous compounds involve the oxidation of a corresponding difunctionalized benzene ring or a sequential carboxylation of a suitably substituted fluorinated aromatic precursor. This guide will focus on two primary plausible routes:

-

Oxidation of 2-Fluoro-p-xylene: This is a direct and atom-economical approach that involves the oxidation of the two methyl groups of 2-fluoro-1,4-dimethylbenzene.

-

Carboxylation of a Dihalogenated Fluorobenzene: This method involves the formation of two carboxylic acid functionalities on a fluorinated benzene ring, typically via Grignard reagents or other organometallic intermediates.

Route 1: Oxidation of 2-Fluoro-p-xylene

Logical Workflow for Route 1

Caption: Oxidation of 2-Fluoro-p-xylene to this compound.

Experimental Protocol (Proposed)

Materials and Equipment:

-

2-Fluoro-p-xylene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Water (distilled or deionized)

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle with stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-p-xylene and a solution of sodium hydroxide in water.

-

Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate to the reaction mixture in portions. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

-

Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue refluxing until the permanganate color is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a Celite pad in a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Quantitative Data (Analogous Reactions)

The following table summarizes data from the oxidation of a related compound, 2,5-difluoro-4-methylbenzoic acid, to 2,5-difluoroterephthalic acid, which can serve as an estimate for the proposed synthesis.[1]

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 2,5-Difluoro-4-methylbenzoic acid | KMnO₄ | Water | 100 | Overnight | Not Specified |

Route 2: Carboxylation of 1,4-Dihalo-2-fluorobenzene

This synthetic route involves the conversion of two carbon-halogen bonds on a fluorinated benzene ring into carboxylic acid groups. A common method to achieve this is through the formation of a Grignard reagent followed by quenching with carbon dioxide (dry ice).

Logical Workflow for Route 2

Caption: Synthesis via Grignard Reaction and Carboxylation.

Experimental Protocol (Proposed)

Materials and Equipment:

-

1,4-Dibromo-2-fluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous diethyl ether

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Mechanical stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation: In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1,4-dibromo-2-fluorobenzene in anhydrous THF. Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and bubbling), add the remaining solution of 1,4-dibromo-2-fluorobenzene dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux until most of the magnesium has been consumed.

-

Carboxylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). While stirring vigorously, carefully add crushed dry ice to the reaction mixture in portions. A vigorous reaction will occur. Allow the mixture to warm to room temperature overnight while stirring.

-

Workup and Acidification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.

-

Isolation and Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Quantitative Data

Specific yield and purity data for the synthesis of this compound via this method are not available in the searched literature. Yields for similar di-Grignard carboxylation reactions can vary significantly depending on the substrate and reaction conditions.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅FO₄ | [2] |

| Molecular Weight | 184.12 g/mol | [2] |

| CAS Number | 3906-87-4 | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity | >95.0% (commercially available) | [3] |

| Storage | Sealed in dry, room temperature | [3] |

Conclusion

The synthesis of this compound is achievable through established organic chemistry transformations. While detailed, peer-reviewed synthetic procedures specifically for this compound are scarce in the public domain, the oxidation of 2-fluoro-p-xylene and the dicarboxylation of 1,4-dihalo-2-fluorobenzene represent the most viable and logical synthetic strategies. The experimental protocols provided in this guide are based on well-understood and frequently utilized reactions for analogous compounds and should serve as a strong starting point for researchers in the field. Further optimization of reaction conditions will likely be necessary to achieve high yields and purity of the final product. The continued exploration of fluorinated building blocks like this compound is crucial for the advancement of drug discovery and materials science.

References

A Technical Guide to the Solubility and Stability of 2-Fluoroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability characteristics of 2-Fluoroterephthalic acid (CAS: 3906-87-4), a key building block in the synthesis of advanced materials and pharmaceuticals. The strategic incorporation of a fluorine atom onto the terephthalic acid scaffold can significantly modify molecular properties, enhancing thermal stability, lipophilicity, and metabolic resistance in derivative compounds[1]. This guide synthesizes available data on related compounds to project the physicochemical properties of this compound and presents standardized protocols for its empirical evaluation.

Solubility Profile

Specific quantitative solubility data for this compound is not extensively published. However, a reliable qualitative profile can be derived from its parent compound, terephthalic acid, and other fluorinated aromatic acids[2][3]. Terephthalic acid is characterized by its poor solubility in water but shows improved solubility in polar organic solvents[3][4]. The introduction of fluorine generally increases lipophilicity, which may influence its solubility profile[1].

Predicted Solubility Characteristics

The solubility is expected to be influenced by solvent polarity, temperature, and the pH of the medium. As a dicarboxylic acid, its solubility will markedly increase in alkaline aqueous solutions due to the deprotonation of its carboxylic acid groups to form more soluble carboxylate salts[3].

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Notes |

| Aqueous | Water | Low | Based on terephthalic acid's low water solubility. |

| Alkaline Water (e.g., aq. NaOH, NaHCO₃) | High | Forms soluble salt upon deprotonation of carboxylic acids[3]. | |

| Acidic Water (e.g., aq. HCl) | Low | The non-ionized form is expected to be less soluble. | |

| Polar Aprotic | DMSO, DMF, NMP | High | Terephthalic acid shows its highest organic solvent solubility in DMSO[4]. |

| Polar Protic | Methanol, Ethanol | Moderate | Related aminoterephthalic acids show good solubility in alcohols[5]. Solubility is expected to increase with temperature. |

| Non-Polar | Hexane, Toluene | Very Low | The high polarity of the dicarboxylic acid functional groups prevents dissolution in non-polar media. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105, a standardized method for determining the aqueous solubility of chemical substances[4][6][7].

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (purity >95%)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Glass flasks with stoppers (e.g., 100 mL)

-

Thermostatically controlled shaker or water bath

-

Centrifuge capable of temperature control

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a preliminary period of 24 hours.

-

Phase Separation: After the initial equilibration, cease agitation and allow the mixture to stand for at least 24 hours at the same constant temperature to allow for the separation of undissolved solid. For colloidal suspensions, centrifugation in a temperature-controlled centrifuge is required.

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant liquid. To ensure no solid particulates are transferred, pass the aliquot through a syringe filter appropriate for the solvent.

-

Quantification: Dilute the filtered sample as necessary and analyze its concentration using a pre-validated analytical method, such as HPLC-UV.

-

Confirmation of Equilibrium: Repeat steps 2-5 with extended equilibration times (e.g., 48 and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant increase in concentration.

Visualization: Solubility Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Stability Profile

The chemical stability of this compound is critical for its storage, handling, and application. The strong carbon-fluorine bond generally imparts high thermal and chemical stability to fluorinated aromatic compounds[1].

Summary of Stability Characteristics

Table 2: Stability Profile of this compound

| Condition | Predicted Stability | Rationale / Notes |

| Thermal | High | Fluorinated benzoic acids exhibit improved thermal stability[1]. The parent compound, terephthalic acid, is stable up to 276 °C[8]. Decomposition at high temperatures may yield products like benzoic acid, benzene, and HF[8][9]. |

| Hydrolytic | Very High | Terephthalic acid is hydrolytically stable. The presence of a fluorine atom is known to significantly increase resistance to hydrolysis in other molecules[10]. Stable across a wide pH range in aqueous solutions. |

| Photolytic | Moderate to High | Aromatic carboxylic acids can be susceptible to photodecomposition. Specific testing according to ICH Q1B guidelines is recommended. |

| Oxidative | Moderate | While generally stable, forced degradation under strong oxidative conditions (e.g., H₂O₂) may occur. |

| Storage | Stable | Recommended to store sealed from moisture, in a dry, room-temperature environment[11][12]. |

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is a generalized procedure based on ICH Q1A guidelines for forced degradation studies, which are essential for developing and validating a stability-indicating analytical method[2][13].

Objective: To assess the stability of this compound under various stress conditions and to develop an HPLC method that separates the intact compound from any potential degradation products.

Materials:

-

This compound

-

HPLC system with a photodiode array (PDA) or UV detector

-

Appropriate HPLC column (e.g., C18)

-

Reagents for stress conditions: HCl, NaOH, H₂O₂

-

Temperature-controlled ovens and a photostability chamber

-

Validated HPLC method (see below)

Procedure:

-

Method Development: Develop a reverse-phase HPLC method (e.g., gradient elution with an acetonitrile/water mobile phase containing an acidic modifier like formic acid) that produces a sharp, well-resolved peak for this compound.

-

Forced Degradation Studies: Prepare solutions of the compound (e.g., 1 mg/mL) and expose them to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store the solid powder at 105 °C for 48 hours.

-

Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze them using the developed HPLC method. Analyze an unstressed control sample for comparison.

-

Method Validation: The HPLC method is considered "stability-indicating" if it can resolve the peak of the intact this compound from all degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure under all conditions.

Visualization: Stability Testing Workflow

Caption: Workflow for stability testing and method development.

Factors Influencing Physicochemical Properties

The solubility and stability of this compound are not isolated properties but are interconnected and influenced by several external factors. Understanding these relationships is crucial for formulation development, reaction optimization, and defining storage conditions.

Visualization: Influencing Factors

Caption: Key environmental factors affecting the core properties.

References

- 1. store.astm.org [store.astm.org]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. legislation.gov.uk [legislation.gov.uk]

- 5. filab.fr [filab.fr]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ijtsrd.com [ijtsrd.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. scispace.com [scispace.com]

- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. mastercontrol.com [mastercontrol.com]

- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

Spectroscopic and Synthetic Profile of 2-Fluoroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Fluoroterephthalic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectral data in public databases, this guide presents predicted spectroscopic information alongside established data for related compounds and general principles of spectroscopic analysis for aromatic carboxylic acids. Additionally, a representative synthetic workflow is provided to illustrate its preparation.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. These values are essential for the identification, characterization, and purity assessment of the compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying and quantifying volatile and semi-volatile compounds. The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns.

| Parameter | Value (m/z) |

| Molecular Ion Peak [M]⁺ | 184 |

| Top Peak | 167 |

| Second Highest Peak | 83 |

| Third Highest Peak | 184 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and fluorinated aromatic functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |

| C=O Stretch | 1710-1680 | Carboxylic Acid |

| C=C Stretch | 1600-1450 | Aromatic Ring |

| C-F Stretch | 1250-1000 | Aryl Fluoride |

| O-H Bend | 950-910 | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. Predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are provided below. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹H NMR (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.9 - 8.1 | d | ~8 |

| H-5 | 7.7 - 7.9 | dd | ~8, ~2 |

| H-6 | 7.5 - 7.7 | d | ~8 |

| COOH | 12.0 - 13.0 | br s | - |

¹³C NMR (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (COOH) | 165 - 170 |

| C-4 (COOH) | 168 - 173 |

| C-2 (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-1' | 130 - 135 |

| C-4' | 135 - 140 |

| C-3 | 120 - 125 (d, ²JCF ≈ 20 Hz) |

| C-5 | 125 - 130 (d, ³JCF ≈ 5 Hz) |

| C-6 | 115 - 120 (d, ²JCF ≈ 25 Hz) |

¹⁹F NMR (Predicted)

| Fluorine | Chemical Shift (δ, ppm) |

| Ar-F | -110 to -120 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for acquiring NMR, FT-IR, and GC-MS data for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single peaks for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass spectrum of this compound.

Methodology:

-

Derivatization (if necessary): Carboxylic acids can be challenging to analyze directly by GC due to their polarity and low volatility. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often required.

-

Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).

-

GC Conditions:

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Synthetic Workflow

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the oxidation of a suitable precursor. The following diagram illustrates a logical workflow for a potential synthetic pathway.

Caption: A generalized workflow for the synthesis of this compound.

This guide serves as a foundational resource for professionals working with this compound. While predicted data offers valuable insights, experimental verification remains the gold standard for structural confirmation and analysis. Researchers are encouraged to use the provided protocols as a starting point and optimize them for their specific instrumentation and research goals.

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Fluoroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoroterephthalic acid, a fluorinated aromatic dicarboxylic acid of increasing interest in materials science and pharmaceutical research. This document details the molecular structure, physicochemical properties, and key spectral characteristics of the compound. It further outlines a detailed experimental protocol for its synthesis via the oxidation of 2-fluoro-p-xylene and its application as an organic linker in the solvothermal synthesis of metal-organic frameworks (MOFs). Safety and handling information is also provided.

Introduction

This compound, with the chemical formula C₈H₅FO₄, is a derivative of terephthalic acid distinguished by the presence of a fluorine atom on the benzene ring. This substitution significantly influences the molecule's electronic properties, acidity, and intermolecular interactions. These altered characteristics make it a valuable building block in the design of functional materials, including metal-organic frameworks (MOFs), and as a potential scaffold in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] This guide serves as a technical resource for researchers exploring the use of this compound in their work.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a fluorine atom at position 2.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Chemical Formula | C₈H₅FO₄[2] |

| CAS Number | 3906-87-4[2] |

| PubChem CID | 77511[2] |

| Molecular Weight | 184.12 g/mol [2] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)F)C(=O)O[2] |

| InChI Key | YUWKPDBHJFNMAD-UHFFFAOYSA-N[2] |

Synonyms: 2-Fluoro-1,4-benzenedicarboxylic acid, 2,5-Dicarboxyfluorobenzene.[2]

Physicochemical and Spectroscopic Data

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Limited experimental data is available for some properties, and where noted, values for the parent compound, terephthalic acid, are provided for comparison.

| Property | Value | Notes |

| Physical Form | White to light yellow powder/crystal | |

| Melting Point | >300 °C | |

| Solubility | Sparingly soluble in water and common organic solvents.[3][4] | Solubility is expected to be comparable to or slightly different from terephthalic acid, which is poorly soluble in water and most organic solvents but soluble in polar aprotic solvents like DMSO and DMF.[4][5] |

| pKa | Data not available | For comparison, the pKa values for terephthalic acid are approximately 3.54 and 4.34. The electron-withdrawing nature of the fluorine atom is expected to lower the pKa values of this compound, making it a stronger acid. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the fluorine and carboxylic acid substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 (broad) | O-H stretching of the carboxylic acid dimer |

| ~1700-1680 | C=O stretching of the carboxylic acid |

| ~1600-1450 | C=C stretching of the aromatic ring |

| ~1300-1200 | C-O stretching and O-H bending of the carboxylic acid |

| ~1200-1000 | C-F stretching |

The mass spectrum, typically obtained using electron ionization (EI), would show the molecular ion peak (M⁺) at m/z 184. Common fragmentation patterns for aromatic carboxylic acids include the loss of OH (M-17), H₂O (M-18), and COOH (M-45).

Experimental Protocols

Synthesis of this compound by Oxidation of 2-Fluoro-p-xylene

This protocol describes a potential synthetic route for this compound based on the well-established oxidation of p-xylene derivatives.[6][7][8][9][10]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Fluoro-p-xylene

-

Potassium permanganate (KMnO₄) or a Cobalt/Manganese/Bromide catalyst system

-

Acetic acid (solvent for Co/Mn/Br system)

-

Water (solvent for KMnO₄ system)

-

Sulfuric acid (for KMnO₄ workup)

-

Sodium bisulfite (for KMnO₄ workup)

-

Hydrochloric acid (for precipitation)

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure (using KMnO₄):

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-p-xylene and a solution of potassium permanganate in water.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Acidify the mixture with dilute sulfuric acid.

-

Add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

Cool the reaction mixture in an ice bath to precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or an aqueous ethanol mixture) to obtain the purified this compound.

Procedure (using Co/Mn/Br catalyst):

-

Charge a high-pressure reactor with 2-fluoro-p-xylene, acetic acid, and the cobalt, manganese, and bromide catalysts.

-

Pressurize the reactor with air or oxygen and heat to the desired temperature (e.g., 150-200 °C).

-

Maintain the reaction under pressure with continuous stirring for the specified time.

-

After the reaction, cool the reactor to room temperature and vent the pressure.

-

The product will precipitate out of the acetic acid solution upon cooling.

-

Collect the product by filtration, wash with acetic acid and then with water.

-

Dry the product under vacuum.

Solvothermal Synthesis of a Metal-Organic Framework using this compound

This protocol provides a general method for the synthesis of a MOF using this compound as the organic linker, based on established solvothermal synthesis procedures for similar fluorinated linkers.[11][12][13]

Experimental Workflow:

Caption: Solvothermal synthesis of a MOF.

Materials:

-

This compound (organic linker)

-

Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a glass vial, dissolve the metal salt and this compound in the chosen solvent or a mixture of solvents.

-

Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (typically between 100 °C and 150 °C) for a designated period (usually 24 to 72 hours).

-

After the reaction, allow the autoclave to cool slowly to room temperature.

-

Collect the crystalline product by filtration or decantation.

-

Wash the product with fresh solvent to remove any unreacted starting materials.

-

Activate the MOF by solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by drying under vacuum to remove the solvent molecules from the pores.

Applications in Research and Development

Metal-Organic Frameworks (MOFs)

This compound is a promising candidate for the construction of functional MOFs.[14] The fluorine substituent can influence the framework's topology, pore environment, and stability. Fluorinated MOFs often exhibit enhanced hydrophobicity, which can be advantageous for applications such as gas separation (e.g., CO₂ capture from humid gas streams) and catalysis in non-aqueous media.[11]

Drug Development and Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[1] While specific applications of this compound in drug development are not widely reported, its structural motif can be found in various pharmacologically active compounds. The 2-fluorobenzoic acid moiety, a related structure, is present in several anti-inflammatory, anticancer, and neuroprotective agents.[15] The dicarboxylic acid functionality of this compound provides two points for further chemical modification, allowing for its use as a scaffold or linker in the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a versatile fluorinated building block with significant potential in materials science and medicinal chemistry. Its unique properties, derived from the fluorine substitution, make it an attractive component for the design of novel MOFs and as a scaffold for the synthesis of new drug candidates. This technical guide provides a foundational resource for researchers to understand and utilize this compound in their future work. Further research into its specific biological activities and the properties of its derived materials is warranted.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H5FO4 | CID 77511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. udspace.udel.edu [udspace.udel.edu]

- 7. researchgate.net [researchgate.net]

- 8. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3139452A - Oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. research.setu.ie [research.setu.ie]

- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. This compound | 3906-87-4 [sigmaaldrich.com]

Purity Analysis of 2-Fluoroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Fluoroterephthalic acid, a crucial building block in the synthesis of pharmaceuticals and advanced materials. This document outlines potential impurities, detailed experimental protocols for key analytical techniques, and data interpretation.

Introduction to Purity Analysis of this compound

This compound (2-FTA) is a substituted aromatic dicarboxylic acid. Its purity is critical as impurities can affect reaction yields, downstream product quality, and the safety and efficacy of final pharmaceutical products. The manufacturing process of 2-FTA can introduce various impurities, including starting materials, intermediates, by-products, and degradation products. Therefore, robust analytical methods are essential for quality control.

Commonly employed analytical techniques for the purity assessment of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route. A common synthesis pathway involves the oxidation of a substituted xylene. By analogy to the synthesis of terephthalic acid, potential impurities in 2-FTA may include:

-

Incomplete Oxidation Products: Such as 2-Fluoro-4-methylbenzoic acid and 2-Fluoro-4-(hydroxymethyl)benzoic acid.

-

Precursor-related Impurities: Residual starting materials from the synthetic process.

-

Isomeric Impurities: Positional isomers of fluoroterephthalic acid that may form during synthesis.

-

Related Substances: Such as fluorobenzoic acid or other dicarboxylic acid analogs.

A study on the non-fluorinated analog, terephthalic acid, identified impurities such as 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid.[1] It is plausible that fluorinated derivatives of these compounds could be present in this compound.

Analytical Methodologies

A multi-tiered approach utilizing various analytical techniques is recommended for a comprehensive purity profile of this compound. Commercial suppliers often indicate a purity of greater than 95%, commonly determined by Gas Chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity determination of non-volatile and thermally labile compounds like this compound. A reversed-phase method with UV detection is generally suitable.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile or dilute aqueous alkali[2]) to a final concentration of approximately 1 mg/mL.

| Peak No. | Retention Time (min) | Analyte | Peak Area (%) |

| 1 | 4.5 | 2-Fluoro-4-methylbenzoic acid (Impurity) | 0.8 |

| 2 | 8.2 | This compound | 98.5 |

| 3 | 12.1 | Unidentified Impurity | 0.7 |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities or after derivatization of the acidic functional groups, GC-MS provides excellent separation and structural identification of impurities. Spectral information for this compound is available in public databases like PubChem.[3]

-

Derivatization (Esterification):

-

To 10 mg of the this compound sample, add 1 mL of 1.25 M HCl in methanol.

-

Heat the mixture at 60 °C for 1 hour.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.

-

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-450.

| Retention Time (min) | Detected Ion (m/z) | Tentative Identification | Area (%) |

| 10.5 | 169, 138 | Dimethyl 2-fluoroterephthalate | 99.2 |

| 9.2 | 153, 122 | Methyl 2-fluoro-4-methylbenzoate | 0.5 |

| 11.8 | 197, 166 | Unidentified diester impurity | 0.3 |

Workflow and Pathway Visualizations

The following diagrams illustrate the analytical workflow and a potential synthetic pathway leading to impurities.

Caption: Analytical workflow for purity assessment of this compound.

Caption: Simplified potential impurity formation pathway in 2-FTA synthesis.

Conclusion

The purity analysis of this compound requires a combination of robust analytical techniques to ensure the quality and safety of its downstream applications, particularly in the pharmaceutical industry. HPLC and GC-MS are powerful tools for separating and identifying potential impurities. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish effective quality control protocols for this compound. It is crucial to validate these methods according to the specific requirements of the intended use.

References

Commercial Suppliers and Technical Guide for 2-Fluoroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2-Fluoroterephthalic acid, a key building block in pharmaceutical and materials science research. The strategic incorporation of fluorine into molecular scaffolds can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, with its unique electronic properties, serves as a valuable starting material for the synthesis of novel therapeutic agents and advanced polymers. This document outlines commercially available sources, a representative synthesis protocol, quality control methodologies, and the role of fluorinated compounds in a key biological pathway.

Commercial Supplier Analysis

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | AMBH2D6F43B7 | 95% | Custom |

| Apollo Scientific | PC48471 | 95% | 250mg, 1g, 5g, 10g, 25g, 100g, 250g |

| TCI America | F1347 | >95.0% (GC) | 200MG, 1G |

| CymitQuimica | 54-PC48471 | 95+% | 250mg, 1g |

| Fluorochem | F690787 | Not Specified | 250mg, 1g, 5g |

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Representative Synthesis of a Fluorinated Terephthalic Acid Derivative

Synthesis of 2,5-Difluoroterephthalic Acid [1]

-

Step 1: Reaction Setup

-

In a 50 mL round-bottom flask, a solution of 2,5-difluoro-4-methylbenzoic acid (1 g, 5.810 mmol, 1 equivalent) is prepared in water (20 mL).

-

Potassium permanganate (KMnO4) (4.59 g, 29.048 mmol, 5 equivalents) is added to the solution.

-

-

Step 2: Reaction

-

The resulting solution is stirred overnight at 100°C.

-

-

Step 3: Work-up and Isolation

-

The solid manganese dioxide formed is removed by filtration.

-

The pH of the filtrate is adjusted to 3 with 6 M hydrochloric acid (HCl).

-

The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 2,5-difluorobenzene-1,4-dicarboxylic acid.

-

This protocol demonstrates a common method for the synthesis of functionalized terephthalic acids. The synthesis of this compound would likely proceed through a similar oxidation of a corresponding fluorinated and methylated precursor.

Quality Control Workflow

Ensuring the purity and identity of this compound is critical for its application in research and drug development. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.

Key Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A robust HPLC method is essential for determining the purity of this compound and detecting any related impurities. While a specific method for this compound is not detailed in the search results, a general approach for the analysis of terephthalic acid isomers can be adapted.[2]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A mixed-mode column, such as an Amaze HA, which allows for separation in both reversed-phase and anion-exchange modes, is often suitable for separating aromatic dicarboxylic acids and their isomers.[2]

-

Mobile Phase: A buffered aqueous-organic mobile phase. The exact composition would need to be optimized, but a common starting point could be a gradient of acetonitrile in a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) with the pH adjusted to control the ionization state of the carboxylic acid groups.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance, for example, around 240 nm.

-

Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile) and filtered before injection.

-

Analysis: The retention time of the main peak corresponding to this compound is compared to a reference standard. The peak area is used to calculate the purity, and any additional peaks are identified as impurities.

Role in Drug Discovery: Targeting Inflammatory Pathways

Fluorinated benzoic acids, including derivatives of this compound, are valuable scaffolds in medicinal chemistry, particularly in the development of anti-inflammatory drugs.[3] One of the key targets for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory cascade.

The incorporation of a fluorine atom can enhance the binding affinity and selectivity of these inhibitors for the COX-2 enzyme.[3] By blocking the active site of COX-2, these drugs prevent the conversion of arachidonic acid to prostaglandin H2, a precursor to pro-inflammatory prostaglandins.[3] This mechanism of action effectively reduces inflammation, pain, and fever. The unique electronic properties of the fluorine atom in compounds like this compound can be leveraged by medicinal chemists to fine-tune the potency and pharmacokinetic profile of new drug candidates targeting this and other important biological pathways.

References

2-Fluoroterephthalic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling protocols for 2-Fluoroterephthalic acid. The information is compiled from publicly available safety data sheets and chemical handling guidelines to ensure a comprehensive understanding for professionals in research and development.

Chemical Identification and Properties

This compound is a substituted aromatic dicarboxylic acid. Its properties make it a valuable building block in the synthesis of various chemical entities, including polymers and pharmaceutical intermediates.

| Property | Value | Source |

| Molecular Formula | C₈H₅FO₄ | [1] |

| Molecular Weight | 184.12 g/mol | [1] |

| CAS Number | 3906-87-4 | [1] |

| Appearance | Solid | N/A |

| Purity | Typically ≥95% | N/A |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.

| Hazard Class | GHS Classification |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

GHS Pictogram:

Safety and Handling Procedures

Due to its irritant nature, strict adherence to safety protocols is mandatory when handling this compound. The following procedures are based on standard practices for handling hazardous chemical powders.[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling.[5] The following PPE is recommended to minimize exposure.[6][7]

| PPE Category | Specification |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for significant exposure, chemical-resistant overalls may be necessary.[5] |

| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[6] |

Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous dusts.

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.

-

Containment: For weighing and transferring powder, a ventilated balance enclosure or a glove box is recommended.[8]

General Handling Workflow

The following diagram illustrates a general workflow for safely handling this compound powder in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the chemical and ensure safety.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

Objective: To use this compound as a starting material in a chemical synthesis.

Materials:

-

This compound

-

Appropriate solvent(s)

-

Other reactants as required by the specific synthesis

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating/cooling system as required

-

Standard laboratory glassware for workup

Procedure:

-

Preparation:

-

Ensure the fume hood is clean and operational.

-

Assemble all necessary glassware and equipment.

-

Don all required personal protective equipment (see section 3.1).

-

-

Reaction Setup:

-

In the fume hood, carefully weigh the required amount of this compound using a tared container in a ventilated enclosure.[4]

-

Transfer the weighed this compound to the reaction vessel.

-

Add the solvent and other reactants to the vessel.

-

If the reaction requires an inert atmosphere, purge the vessel with an inert gas (e.g., nitrogen or argon).

-

-